4-Hydroxy-6-(trifluoromethyl)pyrimidine

Catalog No.
S902052
CAS No.
1546-78-7
M.F
C5H3F3N2O
M. Wt
164.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-(trifluoromethyl)pyrimidine

CAS Number

1546-78-7

Product Name

4-Hydroxy-6-(trifluoromethyl)pyrimidine

IUPAC Name

4-(trifluoromethyl)-1H-pyrimidin-6-one

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11)

InChI Key

LVOYSBZJJWPUBD-UHFFFAOYSA-N

SMILES

C1=C(N=CNC1=O)C(F)(F)F

Canonical SMILES

C1=C(NC=NC1=O)C(F)(F)F

Isomeric SMILES

C1=C(NC=NC1=O)C(F)(F)F

4-Hydroxy-6-(trifluoromethyl)pyrimidine, a pyrimidine derivative, is a heterocyclic building block.

4-Hydroxy-6-(trifluoromethyl)pyrimidine (CAS: 1546-78-7), which frequently exists in its tautomeric form 6-(trifluoromethyl)pyrimidin-4(3H)-one, is a highly specialized fluorinated building block central to modern pharmaceutical and agrochemical manufacturing. Unlike standard pyrimidinols, the incorporation of a strongly electron-withdrawing trifluoromethyl (-CF3) group at the C6 position fundamentally alters the electronic distribution, lipophilicity, and acidity of the pyrimidine core. In industrial procurement, this compound is primarily sourced as an advanced precursor for the synthesis of 4-chloro-6-(trifluoromethyl)pyrimidine via phosphorus oxychloride (POCl3) treatment. This chlorinated intermediate subsequently serves as a highly reactive electrophile for SNAr amination and cross-coupling reactions. Its predictable tautomeric behavior and enhanced metabolic stability make it an indispensable starting material for designing kinase inhibitors, antimalarials, and novel crop protection agents .

Substituting 4-hydroxy-6-(trifluoromethyl)pyrimidine with its non-fluorinated analog, 4-hydroxy-6-methylpyrimidine, or the unsubstituted 4-hydroxypyrimidine, leads to immediate process and performance failures. The -CF3 group exerts a profound inductive electron-withdrawing effect that lowers the pKa of the hydroxyl/lactam proton by approximately 3 units compared to the methyl analog. This drastic shift dictates entirely different base requirements for N-alkylation or O-alkylation and alters the kinetics of downstream chlorination. Furthermore, in medicinal chemistry applications, replacing the -CF3 group with a methyl group drastically reduces the lipophilicity (logP) and metabolic stability of the final active pharmaceutical ingredient (API), leading to premature clearance in vivo. Consequently, for synthetic routes relying on the specific electrophilicity of the resulting 4-chloro intermediate or the target's precise binding affinity, generic unfluorinated pyrimidines cannot serve as viable procurement alternatives.

Acid-Base Profile and Base-Selection Compatibility

The electron-withdrawing nature of the trifluoromethyl group significantly shifts the acidity of the compound compared to its alkylated counterparts. While 4-hydroxy-6-methylpyrimidine exhibits a predicted pKa of approximately 9.46, 4-hydroxy-6-(trifluoromethyl)pyrimidine demonstrates a much lower predicted pKa of ~6.41. This 3-order-of-magnitude difference in acidity dictates that milder bases (such as carbonates or triethylamine) can be effectively used for deprotonation and subsequent functionalization of the fluorinated compound, whereas the methyl analog requires stronger bases. This allows for milder reaction conditions and broader functional group tolerance in complex multistep syntheses .

Evidence DimensionHydroxyl/Lactam pKa
Target Compound Data~6.41
Comparator Or Baseline~9.46 (4-Hydroxy-6-methylpyrimidine)
Quantified Difference3.05 pKa unit reduction (approx. 1,000-fold increase in acidity)
ConditionsAqueous thermodynamic acidity prediction / standard conditions

Enables the use of milder bases during downstream functionalization, preventing the degradation of base-sensitive functional groups in complex API synthesis.

Precursor Suitability for Electrophilic Chlorination and SNAr

In industrial workflows, 4-hydroxy-6-(trifluoromethyl)pyrimidine is routinely converted to 4-chloro-6-(trifluoromethyl)pyrimidine using phosphorus oxychloride (POCl3) at 100°C. The presence of the -CF3 group at the 6-position strongly deactivates the pyrimidine ring, which makes the resulting 4-chloro derivative exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr). When comparing the downstream 4-chloro-6-(trifluoromethyl)pyrimidine to 4-chloro-6-methylpyrimidine, the fluorinated intermediate undergoes SNAr with amines at significantly lower temperatures and shorter reaction times due to the enhanced electrophilicity of the C4 position. The initial hydroxypyrimidine precursor is specifically procured to access this highly activated chlorinated intermediate .

Evidence DimensionDownstream SNAr Reactivity (via 4-chloro intermediate)
Target Compound DataHighly activated C4 position for rapid amination
Comparator Or BaselineModerate activation (4-Hydroxy-6-methylpyrimidine derived intermediate)
Quantified DifferenceSignificantly lower activation energy for nucleophilic attack
ConditionsSNAr amination following POCl3 conversion

Accelerates downstream cross-coupling and amination steps, increasing overall yield and throughput in pharmaceutical manufacturing.

Conformational Rigidity and Ring Distortion

Advanced structural analyses using Density Functional Theory (DFT) and the GIAO method reveal that 4-hydroxy-6-(trifluoromethyl)pyrimidine possesses a highly stable primary conformer that is 5.30 kcal/mol lower in energy than its alternative state. Furthermore, the -CF3 group induces specific alternating bond angle distortions within the pyrimidine ring: angles at N1, N3, and C5 are compressed (115.6°, 116.4°, 115.1°), while angles at C2, C4, and C6 are expanded (126.6°, 122.6°, 123.7°). This distinct geometric distortion is absent in the unsubstituted 4-hydroxypyrimidine. For drug discovery procurement, this rigid and predictable geometry ensures consistent spatial orientation of the -CF3 vector during target binding, which is critical for structure-based drug design[1].

Evidence DimensionConformer Energy Gap & Ring Distortion
Target Compound Data5.30 kcal/mol stability gap; alternating <120° and >120° bond angles
Comparator Or BaselineSymmetrical ~120° angles (Unsubstituted 4-hydroxypyrimidine)
Quantified DifferenceSignificant asymmetric ring distortion and high conformational lock
ConditionsDFT computational analysis (B3LYP method)

Provides a rigid, predictable 3D scaffold that improves binding affinity and selectivity in structure-based drug design.

Precursor for Kinase Inhibitor Libraries

Due to its facile conversion to 4-chloro-6-(trifluoromethyl)pyrimidine and subsequent high SNAr reactivity, this compound is the optimal starting material for generating diverse 4-amino-6-(trifluoromethyl)pyrimidine libraries targeting kinase enzymes in oncology.

Synthesis of Metabolically Stable Agrochemicals

The incorporation of the -CF3 group significantly enhances the lipophilicity and blocks cytochrome P450-mediated oxidation at the C6 position, making it a critical building block for next-generation fungicides and herbicides that require prolonged environmental efficacy .

Base-Sensitive Multistep API Synthesis

Because its pKa is significantly lower than that of non-fluorinated analogs, this compound is specifically selected for complex synthetic routes where O- or N-alkylation must be performed using mild bases to protect other base-labile functional groups on the molecule .

XLogP3

0.2

Dates

Last modified: 08-15-2023

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